(5Z)-2-(5-chloro-2-methoxyanilino)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
Description
2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class of molecules. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring, a naphthyl group, and a chlorinated methoxyphenyl group, contributes to its distinctive chemical properties and biological activities.
Properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(5Z)-2-(5-chloro-2-methoxyphenyl)imino-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN2O3S/c1-3-29-19-10-8-14(16-6-4-5-7-17(16)19)12-21-22(27)26-23(30-21)25-18-13-15(24)9-11-20(18)28-2/h4-13H,3H2,1-2H3,(H,25,26,27)/b21-12- |
InChI Key |
GZOSVDOXKZIIKG-MTJSOVHGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=C(C=CC(=C4)Cl)OC)S3 |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=C(C=CC(=C4)Cl)OC)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-ethoxy-1-naphthylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or thiazolidinone moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
- 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-phenyl)methylene]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.
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